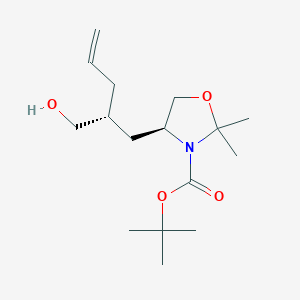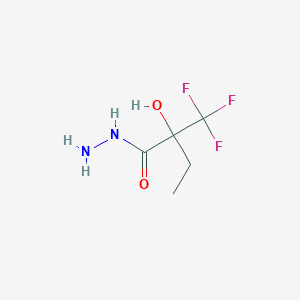
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of indan, characterized by the presence of two methoxy groups at the 4 and 5 positions and a hydroxyl group at the 1 position of the indan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4,5-Dimethoxy-1-indanone. One common method is the reduction of 4,5-Dimethoxy-1-indanone using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4,5-Dimethoxy-1-indanone.
Reduction: The compound can be further reduced to form 4,5-Dimethoxyindan.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,5-Dimethoxy-1-indanone.
Reduction: 4,5-Dimethoxyindan.
Substitution: Various substituted indan derivatives, depending on the substituent used.
Aplicaciones Científicas De Investigación
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial products
Mecanismo De Acción
The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is primarily related to its chemical structure. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
4,5-Dimethoxy-1-indanone: This compound is structurally similar but lacks the hydroxyl group.
5,6-Dimethoxyindan-1-one: Another related compound with methoxy groups at different positions.
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: A derivative used as an acetylcholinesterase inhibitor.
Uniqueness: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9,12H,3,5H2,1-2H3 |
Clave InChI |
VATFKHGSVCANBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(CC2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl-](/img/structure/B1509911.png)


![6-bromo-4-[[(2S)-2-methoxypropyl]amino]quinoline-3-carboxylic acid](/img/structure/B1509918.png)



![Methyl [3-chloro-6-(methyloxy)-[1,5]naphthyridin-4-yl]acetate](/img/structure/B1509932.png)




